alpha-Arbutin

概要

説明

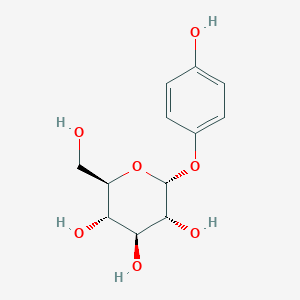

Alpha-Arbutin (4-hydroxyphenyl-α-D-glucopyranoside) is a glycosylated derivative of hydroquinone, synthesized enzymatically through transglycosylation reactions using hydroquinone and saccharides . It is widely utilized in cosmetics and dermatology for its potent tyrosinase-inhibiting properties, which reduce melanin synthesis and address hyperpigmentation . Unlike its isomer beta-arbutin, this compound features an α-glucosidic bond, enhancing its stability and efficacy . Studies demonstrate its antioxidant activity, activation of wound-healing pathways (e.g., IGF-1R, MMP3), and suppression of oxidative stress markers (e.g., FOXO1, SIRT1) in human dermal fibroblasts . The Scientific Committee on Consumer Safety (SCCS) deems it safe at concentrations up to 2% in cosmetics, despite concerns about hydrolysis to hydroquinone .

準備方法

α-アルブチンは、α-アミラーゼとデキストリンの存在下でのヒドロキノンの酵素的グリコシル化によって合成できます。 ある方法は、バチルス・サブチリス由来のアミラーゼとロイコノストック・メセンテロイデス由来のスクロースホスホリラーゼを利用する組換え大腸菌を用いる方法です . 工業生産では、スクロース加水分解に関わる遺伝子をノックアウトしてスクロースからα-アルブチンへの変換率を高めた全細胞生物触媒法がしばしば用いられます . この方法は、高い収率と効率を実現するために最適化されています .

化学反応解析

α-アルブチンは主に酵素反応、特にチロシナーゼ阻害に関与します。 チロシナーゼの競合的阻害剤として作用し、チロシナーゼのmRNA遺伝子発現に影響を与えることなくメラニン生成を抑制します . これらの反応で使用される一般的な試薬には、ヒドロキノンと様々なグリコシルトランスフェラーゼが含まれます。 これらの反応から生成される主な生成物はα-アルブチンそのものであり、様々な美白製剤で使用されています .

化学反応の分析

Tyrosinase Inhibition

- Inactivation of Tyrosinase: Alpha-arbutin inhibits tyrosinase, an enzyme involved in melanin production, without affecting the mRNA expression level of the enzyme . It may inhibit post-translational modification or induce irreversible inactivation of already synthesized mature tyrosinase .

- Mechanism of Inhibition: Arbutin inactivates tyrosinase by binding with the enzyme in an L-DOPA-deficient condition . Tyrosinase exists in different forms during its catalytic cycle, and arbutin can bind to a specific form (E met) in the absence of certain substrates, leading to enzyme inactivation .

- Dual Effects on Tyrosinase Activity: this compound has dual effects on monophenolase and diphenolase activities of mushroom tyrosinase . It inhibits monophenolase activity but activates diphenolase activity . The inhibition of monophenolase extends the lag time in the reaction, while the activation of diphenolase involves conformational changes in tyrosinase .

Impact on Wound Healing and Oxidative Stress

- Reduction of Reactive Oxygen Species (ROS): this compound can reduce reactive oxygen species (ROS) in human dermal fibroblast cultures . This reduction occurs through the activation of the oxidative stress pathway .

- Gene Expression Modulation: Treatment with this compound can enhance the mRNA expression of genes like COL1A1, MMP3, ELOVL3, IGF1R, and EGFR, while downregulating FOXO1 and SIRT1 . This modulation suggests a role in wound healing, anti-inflammation, and anti-aging .

- NFE2L2 (Nrf2) Activation: this compound may activate NFE2L2, which consequently activates target genes that reduce ROS . This activation is potentially linked to the release of hydroquinone after the cleavage of glycosidic bonds in arbutin .

Hydrolysis

科学的研究の応用

Skin Lightening and Anti-Hyperpigmentation

Mechanism of Action:

Alpha-arbutin functions primarily as a skin lightening agent by inhibiting the enzyme tyrosinase, which is crucial for melanin production. Research indicates that this compound can effectively reduce melanin synthesis in human melanocytes without significantly affecting cell viability. Studies have shown that at concentrations ranging from 0.1 to 1.0 mM, this compound can decrease tyrosinase activity by up to 50% . This inhibition is more potent than other common agents like kojic acid or L-ascorbic acid at similar concentrations .

Clinical Applications:

this compound is indicated for treating various forms of hyperpigmentation, including melasma, freckles, and senile lentigines. It is often included in topical formulations aimed at reducing dark spots and evening skin tone, making it a popular ingredient in cosmetic products .

Wound Healing Properties

Research Findings:

Recent studies have highlighted the role of this compound in enhancing wound healing processes. It promotes the expression of key genes involved in collagen synthesis (COL1A1) and matrix metalloproteinases (MMP3), which are essential for tissue repair . In vitro experiments demonstrated that this compound-treated human dermal fibroblasts showed increased migration and proliferation rates, suggesting its efficacy in accelerating wound closure and minimizing scarring .

Case Study:

In a controlled study involving human dermal fibroblast cultures, treatment with this compound resulted in significant upregulation of genes associated with wound healing while downregulating oxidative stress markers. This dual action not only aids in faster recovery but also reduces the risk of post-inflammatory hyperpigmentation .

Anti-Inflammatory Effects

Mechanism:

this compound exhibits anti-inflammatory properties by modulating inflammatory pathways. Research indicates that it can reduce the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in response to UV-induced skin damage . By mitigating inflammation, this compound helps protect against photoaging and enhances overall skin health.

Clinical Relevance:

The anti-inflammatory effects make this compound beneficial for individuals with sensitive skin or conditions such as rosacea or eczema, where inflammation plays a significant role in symptom exacerbation .

Antioxidant Properties

Oxidative Stress Response:

this compound has been shown to activate the Nrf2 pathway, which is critical for cellular antioxidant defense mechanisms. By reducing reactive oxygen species (ROS) levels, it helps protect skin cells from oxidative damage caused by environmental stressors such as UV radiation and pollution .

Potential Therapeutic Applications

Broader Implications:

Emerging research suggests that this compound may have therapeutic potential beyond dermatological applications. Studies indicate its efficacy in treating conditions like osteoporosis and certain types of cancer due to its ability to modulate cellular pathways involved in these diseases .

Summary Table of this compound Applications

作用機序

α-アルブチンは、主にチロシナーゼ酵素の競合的阻害を通じてその効果を発揮します。 チロシナーゼはメラニン合成に不可欠であり、この酵素を阻害することにより、α-アルブチンはメラニン生成を抑制し、より明るい肌色を実現します . チロシナーゼのmRNA遺伝子発現には影響を与えないため、強力ながらも安全な美白剤となっています .

類似の化合物との比較

α-アルブチンは、次の様な他の美白剤と比較されることが多いです。

β-アルブチン: アルブチンのβ異性体であり、α-アルブチンと比較して効果と安定性が劣ります.

ヒドロキノン: 強力な美白剤ですが、細胞毒性が高く、副作用の可能性があります.

グルタチオン: メラニン生成を阻害しますが、異なるメカニズムで作用する別の美白剤です.

α-アルブチンは、β異性体や他の美白剤と比較して、より高い安定性、低い細胞毒性、チロシナーゼ阻害効果の高さから際立っています .

類似化合物との比較

Alpha-Arbutin vs. Beta-Arbutin

Key Findings :

- This compound is 10× more effective than beta-arbutin in inhibiting melanogenesis due to structural advantages .

- Its α-bond confers superior pH stability (optimal at pH 5.0), critical for formulation longevity .

This compound vs. Hydroquinone

Key Findings :

- Hydroquinone’s rapid action is offset by severe side effects, whereas this compound provides a safer, sustained alternative .

- In skin homogenates, this compound hydrolyzes to hydroquinone at pH 5.4–7.4, but slower rates in human skin mitigate toxicity risks .

This compound vs. Kojic Acid and Vitamin C Derivatives

Key Findings :

- This compound outperforms kojic acid in stability and tolerability .

- Combined with vitamin C derivatives, it enhances brightening effects via antioxidant synergy .

Research Findings and Data

Tyrosinase Inhibition Efficacy

| Study | This compound IC₅₀ | Beta-Arbutin IC₅₀ | Hydroquinone IC₅₀ |

|---|---|---|---|

| Garcia-Jimenez et al. (2017) | 2.0 mM | >30 mM | 0.03 mM |

| Maeda & Fukuda (1996) | N/A | 1.2 mM (competitive) | N/A |

- This compound’s higher IC₅₀ than hydroquinone reflects milder but safer action .

Stability in Formulations

| Condition | This compound Stability | Beta-Arbutin Stability |

|---|---|---|

| pH 5.0, 50°C (28 days) | 98% retained | 85% retained |

| pH 7.4, human skin | Slow hydrolysis | Rapid hydrolysis |

生物活性

Alpha-arbutin (4-hydroxyphenyl alpha-glucopyranoside) is a glycosylated form of hydroquinone, primarily known for its skin-lightening properties. It has garnered attention in dermatological research due to its potential therapeutic benefits, particularly in wound healing and the modulation of oxidative stress. This article explores the biological activity of this compound, supported by recent studies and clinical findings.

This compound acts primarily as an inhibitor of tyrosinase, the enzyme responsible for melanin production in melanocytes. Studies have shown that it can significantly reduce melanin synthesis without adversely affecting cell viability. For instance, Maeda et al. demonstrated that this compound decreased tyrosinase activity in human melanocytes at concentrations between 0.1 and 1.0 mM, outperforming other agents like kojic acid in terms of efficacy at similar concentrations .

Moreover, this compound has been shown to modulate several biological pathways:

- Oxidative Stress Reduction : this compound reduces reactive oxygen species (ROS) levels in human dermal fibroblasts, which is crucial for protecting cells from oxidative damage .

- Wound Healing : The compound promotes wound healing by upregulating key genes such as type I procollagen (COL1A1) and matrix metallopeptidase 3 (MMP3), which play significant roles in tissue repair and regeneration .

- Gene Expression Modulation : Treatment with this compound has been associated with the upregulation of insulin-like growth factor 1 receptor (IGF1R) and epidermal growth factor receptor (EGFR), while downregulating forkhead box protein O1 (FOXO1) and sirtuin 1 (SIRT1), indicating its potential anti-inflammatory and anti-aging properties .

Clinical Applications

This compound is increasingly recognized for its efficacy in treating hyperpigmentation disorders such as melasma. A recent clinical trial compared a cream containing this compound and kojic acid against a triple combination cream for melasma treatment. Results indicated that both treatments were similarly effective, but the this compound formulation had fewer adverse effects and lower recurrence rates .

Table: Clinical Trial Results on this compound Efficacy

| Study | Treatment | Baseline mMASI Score | Week 12 mMASI Score | Improvement Rate |

|---|---|---|---|---|

| Study 1 | AAK Cream (this compound + Kojic Acid) | 286.89 ± 70.83 | 266.77 ± 67.75 | 51.9% slight improvement |

| Study 2 | Triple Combination Cream | 283.36 ± 73.97 | 241.68 ± 73.26 | 33.3% slight improvement |

Synergistic Effects

Recent studies have explored the synergistic effects of this compound when combined with other compounds like kaempferol-7-O-α-L-rhamnopyranoside. These combinations have shown enhanced biological activity, leading to greater reductions in melanin content compared to treatments with this compound alone . This suggests that formulation strategies could optimize the efficacy of this compound in clinical applications.

Case Studies

A notable case study involved patients using a topical formulation containing a combination of this compound and tranexamic acid, which demonstrated significant improvement in melasma severity after consistent application over several weeks . The study highlighted not only the effectiveness of this compound but also its safety profile compared to more aggressive treatments like hydroquinone.

Q & A

Basic Research Questions

Q. What established in vitro assays are used to evaluate alpha-Arbutin’s tyrosinase inhibition efficacy, and how do methodological variations impact results?

- Methodological Answer : Use mushroom tyrosinase (e.g., Agaricus bisporus) and human recombinant tyrosinase in parallel assays to compare substrate specificity. Spectrophotometric methods (e.g., dopachrome formation at 475 nm) should control for temperature (25–37°C), pH (6.8–7.4), and pre-incubation time (10–30 minutes). Variations in enzyme source or assay conditions may lead to ±15% variability in IC50 values .

Q. What analytical techniques are recommended for quantifying this compound stability in cosmetic formulations under varying pH conditions?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (280 nm) and stability-indicating methods (e.g., forced degradation studies under acidic/alkaline conditions) are optimal. Validate using ICH guidelines Q1A–Q2B to assess degradation products like hydroquinone, ensuring ≤5% deviation in peak purity .

Q. How can cell culture models be optimized to study this compound’s effects on melanocyte-keratinocyte cross-talk?

- Methodological Answer : Co-culture systems (e.g., HaCaT keratinocytes and primary human melanocytes) with 1:2 seeding ratios in Transwell plates. Measure paracrine signaling via ELISA for α-MSH, IL-6, and TNF-α post-treatment (0.1–1 mM this compound for 48–72 hours) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s melanin synthesis inhibition?

- Methodological Answer : Use non-linear regression (four-parameter logistic model) to calculate EC50. Pair ANOVA with Tukey’s post hoc test to compare treatment groups (e.g., 0.1 mM vs. 1 mM this compound) and control for inter-experimental variability .

Q. What experimental controls are essential when assessing this compound’s photoprotective effects with UV filters?

- Methodological Answer : Include UV-only controls (no this compound), vehicle controls (e.g., ethanol or dimethyl sulfoxide), and positive controls (e.g., ascorbic acid). Standardize UV irradiation protocols (e.g., 20–40 mJ/cm² UVA/UVB) and measure ROS via DCFH-DA fluorescence .

Advanced Research Questions

Q. How should conflicting data on this compound’s antioxidant capacity across assay systems be reconciled?

- Methodological Answer : Compare results from ORAC (oxygen radical absorbance capacity) and DPPH (2,2-diphenyl-1-picrylhydrazyl) assays under standardized conditions. Account for matrix effects (e.g., solvent polarity in DPPH) and validate with electron paramagnetic resonance (EPR) spectroscopy to quantify radical scavenging kinetics .

Q. What molecular dynamics (MD) approaches are suitable for modeling this compound’s interaction with melanogenesis-related enzymes?

- Methodological Answer : Perform docking simulations (AutoDock Vina) with tyrosinase (PDB ID: 2Y9X) and MITF transcription factor. Run 100-ns MD trajectories in GROMACS to analyze binding free energy (MM/PBSA) and hydrogen bond stability at the active site .

Q. How can longitudinal studies assess this compound’s long-term safety in human epidermal models?

- Methodological Answer : Use 3D reconstructed epidermis (e.g., EpiDerm™) with 28-day repeated exposure (0.5–2% this compound). Monitor cytotoxicity (LDH release), pro-inflammatory markers (IL-1α, IL-8), and melanin content via Fontana-Masson staining .

Q. What meta-analysis frameworks resolve discrepancies in clinical studies of this compound’s depigmentation efficacy?

- Methodological Answer : Apply PRISMA guidelines to aggregate data from randomized controlled trials (RCTs). Use random-effects models to account for heterogeneity (I² statistic) and subgroup analysis by formulation type (serum vs. cream) and application duration (4–12 weeks) .

Q. How should in vitro this compound efficacy data inform clinical trial design for hyperpigmentation?

- Methodological Answer : Translate IC50 values to human-equivalent doses using allometric scaling (body surface area normalization). Incorporate bioavailability studies (Franz diffusion cells) to optimize topical delivery systems (e.g., liposomal encapsulation) .

Q. Key Considerations for Research Design

- Contradiction Analysis : When conflicting data arise (e.g., antioxidant vs. pro-oxidant effects), conduct comparative assays under identical conditions and validate with orthogonal methods (e.g., HPLC-MS for degradation products) .

- Ethical Compliance : For human subject studies, align protocols with IRB requirements (e.g., informed consent for biopsy sampling) and report adverse events per CONSORT guidelines .

特性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRNKVDFDLYUGJ-ZIQFBCGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20233358 | |

| Record name | alpha-Arbutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84380-01-8 | |

| Record name | α-Arbutin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84380-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Arbutin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084380018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Arbutin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14109 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-Arbutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyphenyl-alpha-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-D-Glucopyranoside, 4-hydroxyphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPHA-ARBUTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72VUP07IT5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。